1H-Indole-3-acetonitrile, 4-nitro-

Electropolymerization Conductive Polymers Electrode Modification

1H-Indole-3-acetonitrile, 4-nitro- (CAS 4770-06-3), also known as 4-nitroindole-3-acetonitrile or 2-(4-nitro-1H-indol-3-yl)acetonitrile, is a nitro-substituted indole derivative with molecular formula C10H7N3O2 and molecular weight 201.18 g/mol. The compound features a nitro group at the 4-position and an acetonitrile moiety at the 3-position of the indole core.

Molecular Formula C10H7N3O2
Molecular Weight 201.18 g/mol
CAS No. 4770-06-3
Cat. No. B3352423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-3-acetonitrile, 4-nitro-
CAS4770-06-3
Molecular FormulaC10H7N3O2
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)CC#N
InChIInChI=1S/C10H7N3O2/c11-5-4-7-6-12-8-2-1-3-9(10(7)8)13(14)15/h1-3,6,12H,4H2
InChIKeyILCMRTYGNSGRBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-3-acetonitrile, 4-nitro- (CAS 4770-06-3): Essential Procurement Specifications and Chemical Identity for Research Sourcing


1H-Indole-3-acetonitrile, 4-nitro- (CAS 4770-06-3), also known as 4-nitroindole-3-acetonitrile or 2-(4-nitro-1H-indol-3-yl)acetonitrile, is a nitro-substituted indole derivative with molecular formula C10H7N3O2 and molecular weight 201.18 g/mol . The compound features a nitro group at the 4-position and an acetonitrile moiety at the 3-position of the indole core [1]. This compound is commercially available from multiple reputable vendors at standard purities of 95–98%, with analytical documentation including NMR, HPLC, and GC batch certificates .

Why Unsubstituted Indole-3-acetonitrile Cannot Substitute for 1H-Indole-3-acetonitrile, 4-nitro- in Research Applications


The nitro substitution at the 4-position of the indole ring fundamentally alters the compound's physicochemical and biological profile compared to the unsubstituted parent compound, indole-3-acetonitrile (IAN, CAS 771-51-7). The nitro group functions as a strong electron-withdrawing substituent that deactivates the aromatic nucleus and modifies nucleophilic reactivity . This electronic perturbation translates directly into divergent electrochemical polymerization behavior and differential receptor binding profiles. Procurement of the unsubstituted analog as a substitute for 1H-Indole-3-acetonitrile, 4-nitro- will yield non-comparable experimental results, particularly in applications involving electropolymerization, receptor antagonism, or synthetic derivatization that leverages the nitro group as an activating or directing moiety [1].

Quantitative Differentiation Evidence for 1H-Indole-3-acetonitrile, 4-nitro-: Comparative Data for Informed Procurement


Electrochemical Polymer Film Morphology: 4-Nitro vs. 5-Nitro Positional Isomer Comparison

In oxidative electropolymerization studies on gold rotating-disc electrodes, poly(4-nitroindole) films exhibit ill-defined reduction peaks when transferred to aqueous electrolyte, whereas poly(5-nitroindole) films demonstrate well-defined reduction peaks under identical conditions [1]. This positional isomer effect directly impacts the electroactivity and practical utility of the resulting polymer films for sensor or electrocatalytic applications.

Electropolymerization Conductive Polymers Electrode Modification Materials Chemistry

C5a Receptor Antagonist Activity: Comparative Assessment of Nitro-Substituted vs. Unsubstituted Indole-3-acetonitrile

Unsubstituted indole-3-acetonitrile (IAN) has been characterized as a C5a receptor antagonist with an IC50 value of 0.3 μM (300 nM) in isolated human polymorphonuclear neutrophils (PMNs), inhibiting C5a-induced myeloperoxidase (MPO) secretion . This establishes a quantitative baseline for evaluating the 4-nitro derivative, though direct head-to-head IC50 data for 1H-Indole-3-acetonitrile, 4-nitro- at the C5a receptor are not available in the current literature. The electron-withdrawing nitro group at the 4-position is expected to modulate binding affinity relative to this baseline.

Inflammation Complement System Immunopharmacology GPCR Antagonism

Chemical Purity and Analytical Documentation: Verified Quality Specifications for Reproducible Research

1H-Indole-3-acetonitrile, 4-nitro- (CAS 4770-06-3) is commercially available at a standard purity of 98%, with batch-specific analytical documentation including NMR, HPLC, and GC certificates provided by multiple reputable vendors . This level of documented purity exceeds the minimum threshold for most research-grade applications and ensures lot-to-lot consistency critical for reproducible experimental outcomes.

Quality Control Analytical Chemistry Reproducibility Procurement

Recommended Research and Industrial Application Scenarios for 1H-Indole-3-acetonitrile, 4-nitro- (CAS 4770-06-3)


Electrochemical Polymer Film Studies Requiring Positional Isomer Comparisons

For researchers investigating the influence of nitro group positioning on conductive polymer film morphology and electroactivity, 1H-Indole-3-acetonitrile, 4-nitro- serves as the essential 4-substituted comparator for head-to-head electrochemical studies against 5-nitroindole derivatives. The distinct ill-defined reduction peak behavior of poly(4-nitroindole) films in aqueous electrolytes, documented in comparative voltammetric studies [1], makes this compound a critical reference standard for SAR investigations in electropolymerization research.

Synthetic Intermediate for Nitro-Activated Dearomatization and Nucleophilic Addition

The 4-nitro group functions as a strong electron-withdrawing substituent that activates the indole nucleus toward nucleophilic attack and facilitates dearomatization strategies for constructing three-dimensional indoline architectures . This compound is suitable for synthetic organic chemists developing novel methodologies for C3-functionalized indole derivatives or exploring regioselective transformations that leverage the combined electronic effects of the 4-nitro and 3-acetonitrile substituents.

Structure-Activity Relationship Studies of C5a Receptor Antagonists

Given that unsubstituted indole-3-acetonitrile exhibits C5a receptor antagonism with an IC50 of 0.3 μM in human PMN functional assays , the 4-nitro derivative serves as a logical SAR probe for investigating the electronic and steric determinants of complement pathway antagonism. Researchers evaluating nitro-substituted indole-3-acetonitrile analogs for anti-inflammatory applications should utilize this compound to map the 4-position substitution tolerance within the C5a receptor pharmacophore.

Quality-Controlled Reference Standard for Analytical Method Development

With commercial availability at 98% purity and batch-specific NMR, HPLC, and GC analytical certificates , this compound meets the documentation requirements for use as a reference standard in chromatographic method development, impurity profiling, or quantitative NMR applications. Procurement from vendors providing multi-method analytical documentation supports compliance with reproducibility standards in regulated research environments.

Technical Documentation Hub

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